4',5'-Dibromofluorescein

Description

BenchChem offers high-quality 4',5'-Dibromofluorescein suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4',5'-Dibromofluorescein including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

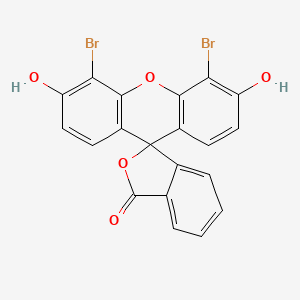

4',5'-dibromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Br2O5/c21-15-13(23)7-5-11-17(15)26-18-12(6-8-14(24)16(18)22)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,23-24H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDTNHRWWURISAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)Br)OC5=C3C=CC(=C5Br)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Br2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024904 |

Source

|

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596-03-2 |

Source

|

| Record name | Solvent Red 72 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=596-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D & C Orange no. 5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 72 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4',5'- DIBROMOFLUORESCEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P3H5X9X4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4',5'-Dibromofluorescein chemical structure and properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Dibromofluorescein is a synthetic organic compound belonging to the xanthene dye family.[1] It is a halogenated derivative of fluorescein (B123965), characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This modification of the fluorescein structure imparts specific chemical and photophysical properties that make it a valuable tool in various scientific and industrial applications. This technical guide provides a detailed overview of the chemical structure, properties, and key applications of 4',5'-Dibromofluorescein, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The chemical structure of 4',5'-Dibromofluorescein is based on a xanthene scaffold. The systematic IUPAC name for this compound is 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one.[2]

Table 1: Chemical Identifiers for 4',5'-Dibromofluorescein

| Identifier | Value |

| IUPAC Name | 4',5'-dibromo-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one[2] |

| CAS Number | 596-03-2[3] |

| Molecular Formula | C₂₀H₁₀Br₂O₅[3] |

| Molecular Weight | 490.10 g/mol [3] |

| Synonyms | Solvent Red 72, Eosinic acid, D&C Orange No. 5[1][4] |

Physicochemical and Spectral Properties

4',5'-Dibromofluorescein is typically an orange to red powder.[1] Its solubility and spectral characteristics are key to its applications.

Table 2: Physicochemical Properties of 4',5'-Dibromofluorescein

| Property | Value |

| Appearance | Orange to red powder[1] |

| Melting Point | 270-273 °C[1] |

| Boiling Point | 633.7 °C (Predicted) |

| Solubility | Slightly soluble in water; Soluble in ethanol (B145695) and acetone[1] |

| pKa | 8.14 (Predicted) |

Table 3: Spectral Properties of 4',5'-Dibromofluorescein

| Property | Value |

| Absorption Maximum (λmax) | 370 nm[1], 450 nm |

| Emission Maximum (λem) | 480 nm[1], 517 nm (when excited at 494 nm)[1] |

Synthesis

The synthesis of 4',5'-Dibromofluorescein typically involves the bromination of fluorescein.[1] The general procedure consists of reacting fluorescein with a brominating agent in a suitable solvent.

Experimental Protocol: Synthesis of 4',5'-Dibromofluorescein

A general method for the synthesis involves the dibromination of fluorescein in a sodium hydroxide (B78521) solution.[1] The resulting product is then converted to its free acid form.[1]

Materials:

-

Fluorescein (C.I. Acid Yellow 73)[1]

-

Sodium hydroxide

-

Bromine

-

Appropriate solvents for reaction and purification

Procedure:

-

Dissolve fluorescein in an aqueous solution of sodium hydroxide.

-

Slowly add a stoichiometric amount of bromine to the reaction mixture with constant stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, acidify the reaction mixture to precipitate the 4',5'-Dibromofluorescein.

-

Collect the precipitate by filtration and wash it with water to remove any inorganic impurities.

-

Further purify the product by recrystallization from a suitable solvent system, such as aqueous ethanol.

Applications in Research and Drug Development

4',5'-Dibromofluorescein has several applications in scientific research and is being explored for its potential in drug development.

Biological Staining and Fluorescence Microscopy

As a fluorescent dye, 4',5'-Dibromofluorescein is used as a stain in histology and microscopy to visualize various cellular components.[1] Its ability to absorb and emit light allows for the imaging of biological structures and processes.[5]

Protein Analysis

One of the significant applications of 4',5'-Dibromofluorescein is in protein analysis. It has been used as a highly sensitive negative stain for the detection of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

This protocol is adapted from a study demonstrating the ultrasensitive detection of proteins.

Materials:

-

Polyacrylamide gel post-electrophoresis

-

Staining solution: 4',5'-Dibromofluorescein solution (concentration to be optimized)

-

Washing solution: Deionized water

Procedure:

-

After electrophoresis, wash the gel with deionized water to remove residual SDS and buffer salts.

-

Immerse the gel in the 4',5'-Dibromofluorescein staining solution.

-

Incubate for a designated period (e.g., 10-30 minutes) with gentle agitation.

-

Destain the gel by washing with deionized water to remove excess stain from the gel matrix, revealing clear protein bands against a stained background.

Photodynamic Therapy (PDT)

Xanthene dyes, including 4',5'-Dibromofluorescein, are known to act as photosensitizers.[5] In the presence of light and oxygen, they can generate reactive oxygen species (ROS), which are cytotoxic to cells.[6] This property makes them potential candidates for photodynamic therapy, a treatment modality for cancer and other diseases.[5][6] The mechanism involves the photosensitizer absorbing light energy and transferring it to molecular oxygen, creating highly reactive singlet oxygen that induces cell death.[6]

While 4',5'-Dibromofluorescein has shown chemotherapeutic properties and potential against certain cancer cells, such as erythrosine-resistant leukemia cells, the specific signaling pathways involved have not been fully elucidated.[1] The primary proposed mechanism for its anticancer effect, particularly in the context of PDT, is the induction of oxidative stress through the generation of ROS. High levels of ROS can lead to cellular damage and trigger programmed cell death (apoptosis) or necrosis.

Safety and Handling

4',5'-Dibromofluorescein is considered toxic and should be handled with care.[1] It may cause skin, eye, and respiratory irritation upon contact.[1] It is essential to use appropriate personal protective equipment, including gloves and eye protection, when handling this compound.[1] In case of skin contact, wash the affected area with soap and water. If it comes into contact with the eyes, rinse thoroughly with water.[1]

Conclusion

4',5'-Dibromofluorescein is a versatile fluorescent dye with a range of applications in research and industry. Its well-defined chemical structure and predictable photophysical properties make it a valuable tool for biological staining, fluorescence microscopy, and protein analysis. Furthermore, its potential as a photosensitizer in photodynamic therapy highlights its relevance in the field of drug development. Further research into its biological mechanisms of action, particularly its effects on cellular signaling pathways, will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and scientists to understand and utilize 4',5'-Dibromofluorescein in their respective fields.

References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 2. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. biocompare.com [biocompare.com]

- 6. New photosensitizers for photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4',5'-Dibromofluorescein from Fluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4',5'-dibromofluorescein from fluorescein (B123965), a process of significant interest in the development of fluorescent probes and diagnostic agents. This document details the experimental protocol, purification methods, and characterization of the final product, presenting quantitative data in a clear and accessible format.

Introduction

Fluorescein and its halogenated derivatives are a cornerstone in the field of fluorescence microscopy and diagnostics due to their high quantum yields and versatile chemical structures. 4',5'-Dibromofluorescein, in particular, exhibits unique spectral properties that make it a valuable tool in various biological and chemical applications. The synthesis of this compound involves the electrophilic substitution of bromine onto the xanthene core of the fluorescein molecule. Careful control of reaction conditions is crucial to achieve the desired disubstituted product with high purity and yield.

Synthesis of 4',5'-Dibromofluorescein

The primary method for the synthesis of 4',5'-dibromofluorescein is the direct bromination of fluorescein in an alkaline aqueous medium. The following sections provide a detailed experimental protocol based on established industrial methodologies.

Experimental Protocol

The synthesis is a two-part process involving the preparation of a bromine solution and the subsequent reaction with a fluorescein solution.

Part A: Preparation of Bromine Solution

A solution of bromine is prepared in an aqueous sodium hydroxide (B78521) solution at a controlled temperature to form sodium hypobromite, which acts as the brominating agent.

Part B: Bromination of Fluorescein

A solution of fluorescein is prepared in an alkaline solution, and the bromine solution is added under controlled temperature and pH to facilitate the dibromination reaction.

Reaction Work-up and Product Isolation

Following the reaction, the product is precipitated by acidification, washed, and dried.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of 4',5'-dibromofluorescein.

| Parameter | Value | Unit |

| Reactants | ||

| Fluorescein | 180 | lbs |

| Bromine | 220 | lbs |

| Sodium Hydroxide (for Bromine soln) | 140 | lbs |

| Sodium Hydroxide (50% soln for Fluorescein) | 100 | lbs |

| Ethyl Alcohol | 100 | lbs |

| Phosphoric Acid | 500 | lbs |

| Reaction Conditions | ||

| Bromine Solution Temperature | 0 | °C |

| Bromination Reaction Temperature | 25 - 35 | °C |

| Fluorescein Solution pH | 9.5 - 10.5 | |

| Bromine Solution pH | 11 - 12 | |

| Reaction Time (after bromine addition) | 15 | minutes |

| Final Mixture pH | 2.4 - 2.8 | |

| Product | ||

| 4',5'-Dibromofluorescein Purity | 96 - 99 | % |

Purification

The crude 4',5'-dibromofluorescein can be purified by crystallization.[1] A common method involves dissolving the product in aqueous 30% ethanol (B145695) and allowing it to recrystallize.[1]

Characterization

The structure and purity of the synthesized 4',5'-dibromofluorescein are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₁₀Br₂O₅ |

| Molecular Weight | 490.10 g/mol |

| Appearance | Orange to red powder |

| Melting Point | 270 - 273 °C |

| Solubility | Slightly soluble in water, soluble in ethanol and acetone |

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4',5'-dibromofluorescein confirms the presence of key functional groups.

(A representative IR spectrum would be included here in a full whitepaper. A publicly available spectrum can be found at ChemicalBook for reference.)

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The expected molecular ion peak for 4',5'-dibromofluorescein (C₂₀H₁₀Br₂O₅) would be approximately 489.9 g/mol (for the most abundant isotopes).

Visualizations

Logical Relationship of the Synthesis

The following diagram illustrates the logical flow of the synthesis process, from reactants to the final product.

Caption: Logical flow of the synthesis of 4',5'-Dibromofluorescein.

Experimental Workflow

The following diagram provides a step-by-step workflow of the experimental procedure.

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This technical guide outlines a robust and scalable method for the synthesis of 4',5'-dibromofluorescein from fluorescein. The provided experimental protocol and purification methods, when followed with precision, can yield a high-purity product suitable for a range of applications in research and development. While physicochemical properties are well-documented, further detailed spectroscopic analysis, particularly NMR, is recommended for comprehensive structural verification. The presented workflow diagrams provide a clear visual representation of the synthesis process, aiding in its practical implementation.

References

4',5'-Dibromofluorescein (CAS Number: 596-03-2): A Comprehensive Technical Guide for Researchers

An in-depth examination of the chemical properties, synthesis, and diverse applications of 4',5'-Dibromofluorescein, a versatile fluorescent dye crucial in contemporary scientific research.

Introduction

4',5'-Dibromofluorescein, a halogenated derivative of fluorescein (B123965), is a potent fluorescent dye with a wide array of applications in biomedical research and diagnostics.[1] Belonging to the xanthene dye family, this orange, powdered compound is recognized for its utility as a biological stain, a fluorescent probe for protein analysis, a substrate for drug transporters, and a photosensitizer in photodynamic therapy.[1][2] This technical guide provides a comprehensive overview of 4',5'-Dibromofluorescein, including its physicochemical and spectral properties, a detailed synthesis protocol, and methodologies for its key applications.

Physicochemical and Spectral Properties

4',5'-Dibromofluorescein is characterized by its distinct chemical structure and fluorescent characteristics. A summary of its key quantitative data is presented below for easy reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 596-03-2 | [3][4][5][6] |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [2][3] |

| Molecular Weight | 490.10 g/mol | |

| Appearance | Orange to red powder/solid | [2][5] |

| Melting Point | 270-273 °C | [1][2] |

| Solubility | Slightly soluble in water (orange solution with faint yellow fluorescence). Soluble in ethanol (B145695) (orange solution with greenish-yellow fluorescence) and acetone (B3395972) (pink solution with yellow fluorescence). | [1][7] |

Spectral Data

| Parameter | Value | Reference(s) |

| Absorption Maximum (λmax) | ~370 nm or ~450 nm | [1] |

| Emission Maximum (λem) | ~480 nm or ~517 nm (when excited at 494 nm) | [1] |

Synthesis of 4',5'-Dibromofluorescein

The synthesis of 4',5'-Dibromofluorescein is achieved through the bromination of fluorescein.[1]

Experimental Protocol: Synthesis from Fluorescein

Materials:

-

Fluorescein (C.I. Acid Yellow 73)

-

Sodium hydroxide (B78521) solution

-

Bromine

-

Aqueous Ethanol (30%) for crystallization

Procedure:

-

Dissolve fluorescein in a sodium hydroxide solution.

-

Perform a two-fold bromination of the fluorescein solution.

-

Acidify the solution to precipitate the free acid form of 4',5'-Dibromofluorescein.

-

Purify the crude product by crystallization from aqueous 30% ethanol.[1]

Note: This is a generalized protocol. Researchers should consult specific literature for precise molar ratios and reaction conditions.

Applications and Experimental Protocols

4',5'-Dibromofluorescein's unique properties make it a valuable tool in various experimental contexts.

High-Sensitivity Protein Staining in SDS-PAGE

4',5'-Dibromofluorescein has been utilized as a highly sensitive negative stain for the detection of proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7] This method is reported to be rapid, economical, and significantly more sensitive than other common staining techniques.[7]

Caption: Workflow for protein staining in SDS-PAGE using 4',5'-Dibromofluorescein.

Solutions:

-

Fixing Solution: Typically a mixture of methanol (B129727), acetic acid, and water.

-

Staining Solution: 4',5'-Dibromofluorescein dissolved in an appropriate buffer.

-

Destaining Solution: A solution similar in composition to the fixing solution, but with lower concentrations of methanol and acetic acid.

Procedure:

-

Following SDS-PAGE, place the gel in a clean container.

-

Rinse the gel with deionized water to remove residual electrophoresis buffer.

-

Immerse the gel in the fixing solution for at least 30 minutes to precipitate the proteins within the gel matrix.

-

Remove the fixing solution and add the 4',5'-Dibromofluorescein staining solution. Incubate with gentle agitation for 1-2 hours.

-

Remove the staining solution and briefly rinse with deionized water.

-

Add the destaining solution and incubate with gentle agitation until the protein bands are clearly visible against a clear background.

-

Image the gel using a suitable gel documentation system.

Substrate for OATP2B1 Transporter Assays

4',5'-Dibromofluorescein is a known substrate of the Organic Anion Transporting Polypeptide 2B1 (OATP2B1), a transporter involved in the intestinal absorption of various drugs.[8] This makes it a valuable tool for studying the function and inhibition of this important drug transporter.

Caption: OATP2B1-mediated transport of 4',5'-Dibromofluorescein into the cell.

This protocol is a generalized procedure for a fluorescence-based uptake assay using a cell line overexpressing OATP2B1, such as HEK293 cells.

Materials:

-

HEK293 cells stably transfected with OATP2B1 (and a corresponding mock-transfected control cell line).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

4',5'-Dibromofluorescein stock solution.

-

Positive control inhibitor of OATP2B1 (e.g., estrone-3-sulfate).

-

Fluorescence plate reader.

Procedure:

-

Seed the OATP2B1-expressing and mock-transfected HEK293 cells in a 96-well plate and culture until they form a confluent monolayer.

-

On the day of the assay, aspirate the culture medium and wash the cells with pre-warmed assay buffer.

-

Prepare the assay solutions: 4',5'-Dibromofluorescein at the desired final concentration in assay buffer, and a solution containing both 4',5'-Dibromofluorescein and the inhibitor.

-

Add the assay solutions to the respective wells and incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Terminate the uptake by aspirating the assay solution and washing the cells rapidly with ice-cold assay buffer.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular fluorescence of 4',5'-Dibromofluorescein using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Calculate the OATP2B1-mediated uptake by subtracting the fluorescence in the mock-transfected cells from that in the OATP2B1-expressing cells.

Photosensitizer in Photodynamic Therapy (PDT)

4',5'-Dibromofluorescein can act as a photosensitizer, a key component in photodynamic therapy. Upon activation by light of a specific wavelength, it can generate reactive oxygen species (ROS), which are cytotoxic to cancer cells.

Caption: Mechanism of reactive oxygen species generation by 4',5'-Dibromofluorescein in photodynamic therapy.

Safety and Handling

4',5'-Dibromofluorescein should be handled with appropriate laboratory safety precautions. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[2][3][4][5][6]

Conclusion

4',5'-Dibromofluorescein is a multifaceted fluorescent dye with significant utility in modern scientific research. Its applications, ranging from high-sensitivity protein detection to the investigation of drug transport mechanisms and potential use in photodynamic therapy, underscore its importance in the fields of biochemistry, cell biology, and drug development. This guide provides a foundational understanding of its properties and methodologies, empowering researchers to effectively utilize this valuable chemical tool.

References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. il.mahidol.ac.th [il.mahidol.ac.th]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Investigation of Fluorescent Substrates and Substrate-Dependent Interactions of a Drug Transporter Organic Anion Transporting Polypeptide 2B1 (OATP2B1) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of 4',5'-Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

Introduction

4',5'-Dibromofluorescein is a halogenated derivative of fluorescein (B123965), a widely utilized fluorescent dye in various scientific disciplines. Its unique photophysical characteristics make it a valuable tool in biological research, diagnostics, and drug development. This technical guide provides a comprehensive overview of the spectroscopic properties of 4',5'-Dibromofluorescein, detailed experimental protocols for its use, and logical workflows for its application in research settings.

Core Spectroscopic Properties

The spectroscopic behavior of 4',5'-Dibromofluorescein is influenced by its molecular structure and the surrounding environment, particularly the solvent polarity and pH. The introduction of two bromine atoms onto the xanthene ring of the fluorescein core alters its electronic properties, leading to shifts in its absorption and emission spectra.

Physicochemical Properties

A summary of the key physicochemical properties of 4',5'-Dibromofluorescein is presented in the table below.

| Property | Value | Reference |

| CAS Number | 596-03-2 | [1] |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [1] |

| Molecular Weight | 490.10 g/mol | [1] |

| Appearance | Orange to red powder | [2] |

| Melting Point | 270-273 °C | [2] |

| Solubility | Slightly soluble in water (orange with faint yellow fluorescence); Soluble in ethanol (B145695) (orange with greenish-yellow fluorescence) and acetone (B3395972) (pink with yellow fluorescence). | [1][2] |

Spectroscopic Data

The following tables summarize the key spectroscopic parameters of 4',5'-Dibromofluorescein in different solvent environments. It is important to note that the exact values can vary depending on the specific experimental conditions, including the purity of the dye and the instrumentation used.

Table 1: Absorption and Emission Maxima

| Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Reference |

| General | 370 | 480 | [2] |

| General | 450 | - | |

| pH indicator use | 494 | 517 | [2] |

Table 2: Molar Absorptivity

| Wavelength Range (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| 445-451 | ≥5000 |

| 227-233 | ≥50000 |

Table 3: Fluorescence Quantum Yield and Lifetime

| Solvent System | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |

| Ethanol (EtOH) with 1 mM NaOH | Value not explicitly found for 4',5'-Dibromofluorescein in the provided search results, but a study on 20 fluorescein derivatives was identified. | Value not explicitly found for 4',5'-Dibromofluorescein in the provided search results, but a study on 20 fluorescein derivatives was identified. |

| 10 mM Phosphate-Buffered Saline (PBS), pH 7.3 | Value not explicitly found for 4',5'-Dibromofluorescein in the provided search results, but a study on 20 fluorescein derivatives was identified. | Value not explicitly found for 4',5'-Dibromofluorescein in the provided search results, but a study on 20 fluorescein derivatives was identified. |

Note: While a specific study on the quantum yield and lifetime of 20 fluorescein derivatives was found, the precise values for 4',5'-dibromofluorescein were not explicitly detailed in the provided search snippets. However, it is mentioned that the dye has a "high fluorescence lifetime"[2].

pH Dependence

The absorption and fluorescence properties of 4',5'-Dibromofluorescein are pH-dependent, making it useful as a pH indicator. In acidic conditions (low pH), it typically appears yellow, transitioning to pink or red in alkaline conditions[2]. This change is attributed to the different ionic forms of the molecule (cationic, neutral, anionic, and dianionic species) that predominate at different pH values.

Experimental Protocols

This section provides detailed methodologies for key experiments involving 4',5'-Dibromofluorescein.

General Protocol for Measuring Spectroscopic Properties

1. Sample Preparation:

-

Prepare a stock solution of 4',5'-Dibromofluorescein in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 1-10 mM.

-

For absorption measurements, dilute the stock solution with the desired solvent to obtain a final concentration that yields an absorbance value between 0.1 and 1.0 at the λ_abs.

-

For fluorescence measurements, further dilute the stock solution to achieve an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

2. Absorption Spectroscopy:

-

Use a UV-Vis spectrophotometer.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

Determine the λ_abs from the peak of the absorption spectrum.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

3. Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the determined λ_abs.

-

Record the emission spectrum over a relevant wavelength range (e.g., 450-700 nm).

-

Determine the λ_em from the peak of the emission spectrum.

4. Quantum Yield Determination (Relative Method):

-

Select a reference standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., fluorescein in 0.1 M NaOH, Φ_f = 0.95).

-

Prepare solutions of the reference and the 4',5'-Dibromofluorescein sample with identical absorbance at the same excitation wavelength.

-

Record the fluorescence emission spectra of both the reference and the sample under identical instrument settings.

-

Calculate the integrated fluorescence intensity (area under the emission curve) for both.

-

The quantum yield of the sample (Φ_sample) is calculated using the formula: Φ_sample = Φ_ref * (I_sample / I_ref) * (η_sample / η_ref)² where I is the integrated fluorescence intensity and η is the refractive index of the solvent.

5. Fluorescence Lifetime Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a picosecond laser diode) at the λ_abs.

-

Collect the fluorescence decay profile at the λ_em.

-

Analyze the decay curve by fitting it to a single or multi-exponential decay model to determine the fluorescence lifetime (τ_f).

Detailed Workflow for Staining Proteins in SDS-PAGE Gels

This protocol outlines a rapid and sensitive method for the negative staining of proteins in sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gels using 4',5'-Dibromofluorescein.

Materials:

-

Staining Solution:

-

0.05% (w/v) 4',5'-Dibromofluorescein

-

50 µM Zinc Chloride (ZnCl₂)

-

10% (v/v) Glycerol

-

40% (v/v) Methanol in deionized water

-

-

Developing Solution:

-

100 mM Sodium acetate-acetic acid buffer, pH 4.6

-

-

SDS-PAGE gel with separated proteins

-

Staining trays

Procedure:

-

Electrophoresis: Perform SDS-PAGE to separate the protein sample.

-

Staining:

-

After electrophoresis, place the gel in a clean staining tray.

-

Add a sufficient volume of the staining solution to completely immerse the gel.

-

Incubate for 5-15 minutes with gentle agitation.

-

-

Development:

-

Discard the staining solution.

-

Add the developing solution to the tray.

-

Incubate for 1-5 minutes with gentle agitation.

-

-

Visualization:

-

Protein bands will appear as transparent zones against an opaque, fluorescent background.

-

The gel can be visualized on a black background or using a gel documentation system with UV or blue light excitation.

-

Visualizations

Experimental Workflow: Protein Staining in SDS-PAGE

Caption: Workflow for negative protein staining in SDS-PAGE using 4',5'-Dibromofluorescein.

Logical Relationship: Enzyme Inhibition Assay Principle

Caption: Principle of a fluorescence-based enzyme inhibition assay.

Conclusion

4',5'-Dibromofluorescein is a versatile fluorescent dye with distinct spectroscopic properties that are sensitive to its environment. Its utility in various biochemical and analytical techniques, such as protein staining and potentially as a pH indicator, makes it a valuable tool for researchers. This guide provides a foundational understanding of its photophysical characteristics and practical guidance for its application, enabling scientists and drug development professionals to effectively leverage this compound in their research endeavors. Further characterization of its spectroscopic properties in a broader range of solvents and its application in more complex biological assays will continue to expand its utility in the scientific community.

References

An In-depth Technical Guide on the Quantum Yield and Photostability of 4',5'-Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the quantum yield and photostability of 4',5'-Dibromofluorescein, a versatile fluorescent dye. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental protocols, and logical workflows.

Introduction to 4',5'-Dibromofluorescein

4',5'-Dibromofluorescein is a halogenated derivative of fluorescein (B123965), belonging to the xanthene dye family.[1] It is characterized by its strong fluorescence, making it a valuable tool in various scientific applications.[1] It is commonly used as a biological stain in histology and microscopy, a fluorescent probe for studying protein properties, and has potential applications in diagnostics and as a sensitizer (B1316253) in dye-sensitized solar cells.

Quantitative Photophysical Properties

The efficiency of a fluorophore is determined by its quantum yield and its robustness by its photostability. This section presents the available quantitative data for 4',5'-Dibromofluorescein.

Table 1: Fluorescence Quantum Yield of 4',5'-Dibromofluorescein

| Solvent System | Quantum Yield (Φf) |

| Ethanol with 1 mM NaOH | 0.17 |

| PBS Buffer (10 mM) | 0.013 |

Data sourced from Martins et al., 2014.

Table 2: Photostability Parameters of 4',5'-Dibromofluorescein

| Parameter | Value |

| Photobleaching Quantum Yield | Data not readily available in the cited literature. |

| Photodegradation Rate Constant | Data not readily available in the cited literature. |

Experimental Protocols

Detailed methodologies for the determination of quantum yield and photostability are crucial for reproducible research.

3.1. Determination of Fluorescence Quantum Yield (Comparative Method)

The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

4',5'-Dibromofluorescein

-

Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

-

Solvent (e.g., Ethanol, Phosphate-Buffered Saline)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of 4',5'-Dibromofluorescein and the quantum yield standard in the desired solvent.

-

From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits for both the sample (Grad_sample) and the standard (Grad_standard).

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation:

Φf_sample = Φf_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

where:

-

Φf_standard is the quantum yield of the standard.

-

n_sample and n_standard are the refractive indices of the sample and standard solutions, respectively.

-

-

3.2. Assessment of Photostability (ICH Q1B Guidelines)

The photostability of a substance is its ability to withstand exposure to light without undergoing chemical change. The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[2][3][4]

Materials and Equipment:

-

Photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., xenon arc lamp or a suitable combination of fluorescent lamps).[4]

-

UV-Vis Spectrophotometer

-

Quartz cuvettes or other suitable transparent containers.

-

Control samples protected from light (e.g., wrapped in aluminum foil).

Procedure:

-

Sample Preparation:

-

Prepare a solution of 4',5'-Dibromofluorescein in the desired solvent at a known concentration.

-

Place the solution in a chemically inert and transparent container.

-

Prepare a control sample in an identical container and wrap it completely in aluminum foil to protect it from light.

-

-

Light Exposure:

-

Analysis:

-

At specified time intervals, withdraw aliquots from both the exposed sample and the control.

-

Measure the absorbance of the aliquots at the wavelength of maximum absorption (λ_max) using a UV-Vis spectrophotometer.

-

The extent of photodegradation can be quantified by the decrease in absorbance over time.

-

-

Data Analysis:

-

Plot the concentration or absorbance of the dye as a function of exposure time.

-

Determine the photodegradation kinetics (e.g., first-order, second-order) by fitting the data to appropriate kinetic models.

-

The photostability can be reported as the time required for a certain percentage of degradation (e.g., t_90, the time for 10% degradation).

-

Visualized Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the protocols described above.

Caption: Experimental workflow for determining fluorescence quantum yield.

Caption: Workflow for assessing photostability according to ICH guidelines.

Conclusion

4',5'-Dibromofluorescein exhibits solvent-dependent fluorescence quantum yields. While specific photostability data is not extensively published, the standardized protocols provided in this guide offer a robust framework for its determination. For professionals in drug development and research, understanding these photophysical parameters is essential for the reliable application of this fluorophore in various assays and imaging modalities.

References

An In-depth Technical Guide to the Fluorescence Mechanism of 4',5'-Dibromofluorescein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence mechanism of 4',5'-Dibromofluorescein. It details the photophysical properties, the influence of its chemical structure on its fluorescent behavior, and standardized experimental protocols for its characterization.

Core Fluorescence Mechanism

The fluorescence of 4',5'-Dibromofluorescein, a halogenated derivative of fluorescein (B123965), is governed by the interplay of its xanthene core structure and the presence of two bromine atoms at the 4' and 5' positions. The fundamental process involves the absorption of a photon, leading to the excitation of a π electron from the highest occupied molecular orbital (HOMO) in the ground state (S₀) to the lowest unoccupied molecular orbital (LUMO) in an excited singlet state (S₁). The molecule then relaxes to the ground state, with fluorescence being one of the primary de-excitation pathways, involving the emission of a photon.

However, the defining characteristic of 4',5'-Dibromofluorescein's photophysics is the internal heavy-atom effect . The presence of the two bromine atoms significantly enhances spin-orbit coupling. This coupling facilitates a non-radiative transition from the excited singlet state (S₁) to an excited triplet state (T₁), a process known as intersystem crossing (ISC) .[1][2] This process competes directly with fluorescence, effectively reducing the fluorescence quantum yield compared to the parent fluorescein molecule.[3] The increased population of the triplet state makes brominated fluoresceins like 4',5'-Dibromofluorescein useful in applications that leverage the triplet state, such as photodynamic therapy.[4]

The following diagram illustrates the key photophysical processes:

Quantitative Photophysical Data

The photophysical properties of 4',5'-Dibromofluorescein are highly dependent on the solvent environment. Below is a summary of key quantitative data in two common solvents.

| Photophysical Parameter | Ethanol (B145695) (with 1 mM NaOH) | PBS Buffer (pH 7.4) |

| Absorption Maximum (λabs) | 520 nm | 516 nm |

| Emission Maximum (λem) | 542 nm | 536 nm |

| Molar Extinction Coefficient (ε) | ≥5000 M⁻¹cm⁻¹ (at 445-451 nm) | Not Reported |

| Fluorescence Quantum Yield (Φf) | 0.20 | 0.17 |

| Fluorescence Lifetime (τf) | 1.10 ns | 1.05 ns |

Data for λabs, λem, Φf, and τf are from S. M. et al., J. Phys. Chem. A 2013, 117, 27, 5608–5615. The molar extinction coefficient is a minimum value from commercial supplier data.

Experimental Protocols

Synthesis of 4',5'-Dibromofluorescein

A general method for the synthesis of 4',5'-Dibromofluorescein involves the bromination of fluorescein.

Materials:

-

Fluorescein

-

Sodium hydroxide (B78521) solution

-

Bromine

-

Ethanol

Procedure:

-

Dissolve fluorescein in a sodium hydroxide solution.

-

Perform a two-fold bromination of the fluorescein solution. The exact stoichiometry and reaction conditions (temperature, reaction time) need to be carefully controlled to achieve the desired dibrominated product.

-

Acidify the reaction mixture to precipitate the free acid form of 4',5'-Dibromofluorescein.

-

Collect the precipitate by filtration.

-

Purify the crude product by recrystallization from aqueous ethanol (e.g., 30% EtOH).

Measurement of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φf) is determined relative to a well-characterized standard.

Materials and Equipment:

-

4',5'-Dibromofluorescein

-

A suitable fluorescence standard (e.g., Fluorescein in 0.1 M NaOH, Φf = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of dilute solutions of both the 4',5'-Dibromofluorescein sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum of each solution using the spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield of the sample (ΦX) using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the linear plots for the sample and standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime (τf) is measured using the TCSPC technique.

Materials and Equipment:

-

4',5'-Dibromofluorescein solution

-

TCSPC system including:

-

Pulsed light source (e.g., picosecond laser diode)

-

High-speed detector (e.g., photomultiplier tube)

-

TCSPC electronics

-

-

Appropriate emission filters

Procedure:

-

Prepare a dilute solution of 4',5'-Dibromofluorescein.

-

Set the excitation wavelength of the pulsed light source to match the absorption maximum of the dye.

-

Collect the fluorescence emission through a filter that selects the emission wavelength range.

-

The TCSPC system measures the time difference between the excitation pulse and the arrival of the first emitted photon. This process is repeated thousands or millions of times.

-

A histogram of the arrival times is generated, which represents the fluorescence decay curve.

-

The decay curve is fitted to an exponential function to determine the fluorescence lifetime (τf). For a single fluorescent species, a mono-exponential decay is expected.

References

Solubility Profile of 4',5'-Dibromofluorescein: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the solubility of 4',5'-Dibromofluorescein in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Data Presentation: Solubility of 4',5'-Dibromofluorescein

The solubility of 4',5'-Dibromofluorescein is a critical parameter for its application in various scientific fields, including its use as a fluorescent stain and in the development of diagnostic tools.[1] The following tables summarize the available quantitative and qualitative solubility data for this compound in a range of solvents. It is important to note that the temperature at which much of the quantitative data was determined is not specified in the available literature.

Table 1: Quantitative Solubility of 4',5'-Dibromofluorescein

| Solvent | Solubility | Molar Concentration (approx.) | Temperature | Notes |

| Water | 0.3 mg/mL[1] | ~0.61 mM | Not Specified | - |

| Water | 153.49 µg/L | ~0.31 µM | 25°C | Note: Significant discrepancy exists in reported aqueous solubility values. |

| 0.5N Ammonium Hydroxide (NH₄OH) | 10 mg/mL[1] | ~20.4 mM | Not Specified | Requires heating.[1] |

| Ethanol | 30 mg/mL[1] | ~61.2 mM | Not Specified | Gives an orange solution with greenish-yellow fluorescence.[2][3] |

| Ethylene Glycol Methyl Ester | 80 mg/mL[1] | ~163.2 mM | Not Specified | - |

| Aqueous 30% Ethanol | Sufficient for crystallization[4] | Not Quantified | Not Specified | Used for purification.[4] |

Table 2: Qualitative Solubility and Observations for 4',5'-Dibromofluorescein

| Solvent | Observation | Description of Solution |

| Acetone | Soluble[2][3] | Pink with yellow fluorescence.[2][3] |

| Concentrated Sulfuric Acid (H₂SO₄) | Soluble[2][3] | Red-yellow solution, which turns yellow-brown with an orange precipitate upon dilution.[2][3] |

| Tetrahydrofurfuryl alcohol | Soluble[4] | - |

| Glycerol | Good dispersibility[2][4] | - |

| Liquid Paraffin | Good dispersibility[2][4] | - |

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a compound like 4',5'-Dibromofluorescein. This methodology is based on the widely accepted shake-flask method, which is considered a reliable technique for measuring equilibrium solubility.[5]

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of 4',5'-Dibromofluorescein in a specific solvent at a controlled temperature.

Materials:

-

4',5'-Dibromofluorescein (solid powder)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4',5'-Dibromofluorescein to a known volume of the solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system should be protected from light to prevent photodegradation of the dye.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature to allow the excess solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a chemically inert syringe filter to the syringe and filter the solution into a clean vial to remove any remaining microscopic particles.

-

Quantification:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4',5'-Dibromofluorescein of known concentrations in the same solvent.

-

UV-Vis Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for 4',5'-Dibromofluorescein in the chosen solvent by scanning a standard solution across a suitable wavelength range. The λmax for 4',5'-Dibromofluorescein is approximately 450 nm.[4]

-

Measure the absorbance of each standard solution at the λmax to generate a calibration curve (Absorbance vs. Concentration).

-

Dilute the saturated filtrate with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted filtrate at the λmax.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted filtrate. Calculate the solubility of 4',5'-Dibromofluorescein in the original undiluted saturated solution by accounting for the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of 4',5'-Dibromofluorescein using the shake-flask method coupled with UV-Vis spectrophotometric analysis.

References

An In-depth Technical Guide to 4',5'-Dibromofluorescein and Its Derivatives: Synthesis and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',5'-dibromofluorescein and its derivatives, focusing on their synthesis, physicochemical properties, and applications in research and development. This document is intended to serve as a valuable resource for professionals in the fields of chemistry, biology, and pharmacology.

Introduction to 4',5'-Dibromofluorescein

4',5'-Dibromofluorescein is a synthetic organic compound belonging to the xanthene dye family.[1] It is a derivative of fluorescein (B123965), characterized by the presence of two bromine atoms at the 4' and 5' positions of the xanthene core.[1] This substitution significantly influences the dye's spectral properties and provides a scaffold for the synthesis of various functional derivatives. 4',5'-Dibromofluorescein is recognized for its strong fluorescence, making it a valuable tool in various scientific applications, including fluorescence microscopy, biological staining, and the development of fluorescent probes.[2][3]

Physicochemical and Spectral Properties

4',5'-Dibromofluorescein is typically an orange to red powder.[1] Its solubility profile indicates that it is slightly soluble in water, with better solubility in ethanol (B145695) and acetone.[1] The key physicochemical and spectral properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₀Br₂O₅ | [4] |

| Molecular Weight | 490.10 g/mol | [4] |

| Melting Point | 270-273 °C | |

| Appearance | Orange to red powder | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol and acetone | [1] |

| Maximum Absorption (λmax) | 450 nm | |

| Peak Emission | 517 nm (when excited at 494 nm) | [1] |

Synthesis of 4',5'-Dibromofluorescein and Its Derivatives

The synthesis of 4',5'-dibromofluorescein and its derivatives is a key aspect of their utility, allowing for the introduction of various functional groups to tailor their properties for specific applications.

General Synthesis of 4',5'-Dibromofluorescein

The preparation of 4',5'-dibromofluorescein is achieved through the bromination of fluorescein.[1] The general procedure involves the reaction of fluorescein with a brominating agent in a basic solution, typically sodium hydroxide.[1] Following the bromination reaction, the product is converted to its free acid form.[1]

Purification: The crude 4',5'-dibromofluorescein can be purified by crystallization from aqueous ethanol (30% EtOH).[1]

Synthesis of 5-Bromo-Substituted Fluorescein Derivatives

A notable series of derivatives can be synthesized from 5-bromofluorescein diacetate. This pathway allows for the introduction of nitro, amino, and dimethylamino functionalities, leading to compounds with distinct photophysical properties.[5]

The synthesis of BDNF is achieved through the nitration of 5-bromofluorescein diacetate.[5]

Experimental Protocol:

-

To a solution of 5-bromofluorescein diacetate, add sulfuric acid at -5 °C and stir until complete dissolution.

-

Add nitric acid to the mixture and continue stirring for 20 minutes at -5 °C.

-

Pour the reaction mixture into cold water and extract the product with ethyl acetate.

-

Combine the organic extracts and dry over sodium sulfate.

BDAF is synthesized by the reduction of the dinitro compound, BDNF.[5]

Experimental Protocol:

-

To a solution of BDNF in ethanol, add tin(II) chloride.

-

Reflux the mixture for 6 hours.

-

After evaporation of the solvent, add 1 M NaOH and filter to remove tin salts.

-

Wash the filtrate with water.

-

Acidify the solution to pH 4-5 with 1 M HCl and extract with ethyl acetate.

The final derivative in this series, BBDMAF, is prepared via reductive amination of BDAF.[5]

Experimental Protocol:

-

To a solution of BDAF in methanol, add a formaldehyde (B43269) solution (37 wt% in H₂O) and stir at room temperature for 15 minutes.

-

Add sodium cyanoborohydride (NaBH₃CN) and stir for 14 hours at room temperature.

-

Concentrate the mixture under vacuum and add water.

-

Acidify the solution to pH 4-5 with 1 M HCl and extract with dichloromethane (B109758) (CH₂Cl₂).

-

Combine the organic extracts and dry over sodium sulfate.

The synthesis pathway for these 5-bromo-substituted derivatives is illustrated in the following diagram.

Caption: Synthesis workflow for 5-bromo-substituted fluorescein derivatives.

Quantitative Data on Photophysical Properties

The photophysical properties of 4',5'-dibromofluorescein and its derivatives are crucial for their application as fluorescent probes. The following table summarizes key quantitative data.

| Compound | Absorption Max (λmax) (nm) | Emission Max (λem) (nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF) (ns) | Reference |

| 4',5'-Dibromofluorescein | 450 | 517 | Not Reported | Not Reported | [1] |

| 5-Bromo-4',5'-bis(dimethylamino)fluorescein (BBDMAF) | 495 (neutral form) | 515 | 0.78 (at pH 4.55) | Not Reported | [5] |

Note: Comprehensive, directly comparable quantitative data for a wide range of derivatives is limited in publicly available literature.

Applications in Research and Development

4',5'-Dibromofluorescein and its derivatives have found applications in various scientific disciplines.

Biological Staining and Fluorescence Microscopy

Due to their fluorescent properties, these compounds are widely used as biological stains in histology and microscopy.[1] They enable the visualization of cellular components and are employed for tracking biological molecules within cells.[2]

Protein Analysis

4',5'-Dibromofluorescein is utilized as a ligand for studying protein properties through spectral analysis. It has also been employed for the staining of proteins in both 1-D and 2-D sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

The general workflow for using 4',5'-dibromofluorescein in protein staining for SDS-PAGE is depicted below.

Caption: General workflow for SDS-PAGE protein staining.

pH Sensing

The fluorescence of some 4',5'-dibromofluorescein derivatives is pH-dependent.[5] For example, BBDMAF exhibits strong fluorescence only in the pH range of 3-6, making it a potential candidate for the development of pH-sensitive fluorescent probes for acidic environments.[5][6]

Potential in Drug Development

While still in early stages of investigation, some fluorescein derivatives have been noted for their chemotherapeutic properties, with potential applications in treating certain cancer cells.[1] The ability to functionalize the 4',5'-dibromofluorescein scaffold opens up possibilities for creating targeted drug delivery systems or therapeutic agents. However, extensive research, including the determination of biological activity metrics like IC50 values, is required to validate these applications.

Conclusion

4',5'-Dibromofluorescein and its derivatives represent a versatile class of compounds with significant potential in research and development. Their straightforward synthesis, tunable photophysical properties, and demonstrated utility in biological staining and sensing make them valuable tools for scientists. Further exploration of their biological activities and the development of novel derivatives are promising avenues for future research, particularly in the fields of diagnostics and targeted therapeutics.

References

- 1. 4,5- Dibromo fluorescein - Tristains [tristains.com]

- 2. chemimpex.com [chemimpex.com]

- 3. dawnscientific.com [dawnscientific.com]

- 4. 4′,5′-Dibromfluoreszein Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Halogen Effect: A Deep Dive into the Photophysical Characteristics of Brominated Fluoresceins

For Researchers, Scientists, and Drug Development Professionals

The introduction of bromine atoms onto the fluorescein (B123965) backbone dramatically alters its photophysical properties, giving rise to a family of dyes with profound applications in biological imaging, photodynamic therapy, and as photosensitizers. This technical guide provides an in-depth exploration of the core photophysical characteristics of prominent brominated fluoresceins—Eosin Y, Erythrosin B, and Rose Bengal—offering a comparative analysis with the parent fluorescein molecule. Detailed experimental protocols for key photophysical measurements are provided, alongside visualizations of the underlying photophysical pathways and experimental workflows.

The Impact of Bromination on Photophysical Properties

The progressive substitution of hydrogen with heavier halogen atoms like bromine and iodine on the xanthene ring of fluorescein induces significant changes in its spectral and photophysical parameters. This "heavy atom effect" is a cornerstone of the unique characteristics of these dyes. The primary influence of these heavy atoms is the enhancement of spin-orbit coupling, which facilitates intersystem crossing (ISC) from the excited singlet state (S₁) to the triplet state (T₁). This increased ISC rate has a cascading effect on other photophysical properties, most notably a decrease in fluorescence quantum yield (Φf) and an increase in the triplet state quantum yield.

The following tables summarize the key quantitative photophysical data for fluorescein and its key brominated and iodinated derivatives, allowing for a clear comparison of their properties.

Table 1: Photophysical Properties of Fluorescein and its Halogenated Derivatives in Ethanol (B145695).

| Compound | λ_abs (nm) | λ_em (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_f) |

| Fluorescein | 490 | 515 | 75,000[1] | 0.95 (in 0.1 M NaOH)[2] |

| Eosin Y (Tetrabromofluorescein) | 525 | 548 | 112,000[3][4] | 0.67[3] |

| Erythrosin B (Tetraiodofluorescein) | 535 | 558 | 107,000[5] | 0.08[5] |

| Rose Bengal (Tetrachloro-tetraiodofluorescein) | 550 | 570 | ~95,000 | 0.02 |

Note: The solvent and pH can significantly influence these values. The data presented here are representative values, primarily in ethanol or aqueous buffer solutions, to illustrate the trend of halogenation.

Visualizing the Photophysical Pathways

The Jablonski diagram provides a clear illustration of the electronic transitions that occur upon photoexcitation. The introduction of heavy atoms significantly alters the probabilities of these transitions.

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways.

The heavy atom effect directly enhances the rate of intersystem crossing, a phenomenon critical to the function of brominated fluoresceins as photosensitizers.

Caption: The influence of heavy atoms on the partitioning between fluorescence and intersystem crossing.

Experimental Protocols

Accurate characterization of the photophysical properties of brominated fluoresceins is crucial for their effective application. The following sections detail the methodologies for key experimental procedures.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law.

Materials:

-

Spectrophotometer (UV-Vis)

-

Calibrated quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Solvent (e.g., ethanol, PBS buffer)

-

Brominated fluorescein dye

Procedure:

-

Stock Solution Preparation: Accurately weigh a known mass of the dye and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

-

Spectrophotometer Setup: Set the spectrophotometer to scan a relevant wavelength range (e.g., 400-600 nm). Use the pure solvent as a blank to zero the absorbance.

-

Absorbance Measurement: Measure the absorbance of each diluted solution at the wavelength of maximum absorbance (λ_max).[6] Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

Data Analysis: Plot a graph of absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.[6][7]

Measurement of Fluorescence Quantum Yield (Φ_f) by the Comparative Method

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[8][9][10]

Materials:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Fluorescence cuvettes (1 cm path length)

-

Standard fluorophore with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95)

-

Brominated fluorescein dye

-

Solvent

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both the standard and the test dye in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3][10]

-

Absorbance Spectra: Record the absorbance spectra of all solutions and determine the absorbance at the chosen excitation wavelength.

-

Fluorescence Spectra: Record the corrected fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

-

Data Integration: Integrate the area under the fluorescence emission curve for each solution.

-

Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the test sample. The slope of these plots is proportional to the fluorescence quantum yield.[9][11] The quantum yield of the unknown sample (Φ_x) can be calculated using the following equation:

Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²)

where:

-

Φ_std is the quantum yield of the standard

-

m_x and m_std are the slopes of the plots for the test sample and the standard, respectively

-

n_x and n_std are the refractive indices of the sample and standard solutions (if the solvents are different, otherwise this term is 1).[8]

-

Determination of Phosphorescence Lifetime (τ_p)

Phosphorescence lifetime is the average time the molecule spends in the excited triplet state before returning to the ground state. It is typically measured using time-resolved spectroscopy.

Materials:

-

Pulsed light source (e.g., laser or flash lamp)

-

Fast detector (e.g., photomultiplier tube)

-

Time-correlated single photon counting (TCSPC) system or a multichannel scaler (for longer lifetimes)

-

Sample holder for deoxygenated samples (as oxygen quenches the triplet state)

Procedure:

-

Sample Preparation: Prepare a solution of the brominated fluorescein in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.

-

Excitation: Excite the sample with a short pulse of light at a wavelength absorbed by the dye.

-

Detection: The subsequent phosphorescence emission is detected by a fast photodetector.

-

Data Acquisition: The time delay between the excitation pulse and the arrival of the emitted photons is measured and recorded. This process is repeated for many excitation cycles to build up a histogram of photon arrival times.[12]

-

Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials) to extract the phosphorescence lifetime (τ_p).[13]

The following diagram illustrates a general workflow for the comprehensive photophysical characterization of a fluorescent dye.

Caption: A generalized experimental workflow for characterizing the photophysical properties of a dye.

Conclusion

The bromination of fluorescein provides a powerful strategy for tuning its photophysical properties, particularly for enhancing intersystem crossing to the triplet state. This makes Eosin Y, Erythrosin B, and Rose Bengal invaluable tools in applications that leverage triplet state photochemistry, such as photodynamic therapy and photosensitization. A thorough understanding of their quantitative photophysical characteristics and the experimental methods used to determine them is essential for the rational design and application of these important dyes in research and drug development.

References

- 1. Spectral Properties For Fluorescein and Fluorescein Derivatives | AAT Bioquest [aatbio.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. omlc.org [omlc.org]

- 4. PhotochemCAD | Eosin Y [photochemcad.com]

- 5. PhotochemCAD | Erythrosine B [photochemcad.com]

- 6. smart.dhgate.com [smart.dhgate.com]

- 7. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. agilent.com [agilent.com]

- 10. iss.com [iss.com]

- 11. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Potential of 4',5'-Dibromofluorescein as a pH Sensor: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The fluorescein (B123965) family of dyes has long been a cornerstone in various scientific disciplines, prized for their brilliant fluorescence and sensitivity to their local environment. Among these, 4',5'-dibromofluorescein stands out as a promising candidate for pH sensing applications, offering distinct advantages in specific experimental contexts. This technical guide provides a comprehensive overview of the pKa of 4',5'-dibromofluorescein, its pH-dependent photophysical properties, and detailed experimental protocols for its characterization and use as a pH indicator.

Core Principles: Understanding the pKa of Fluorescein Derivatives

The functionality of fluorescein and its derivatives as pH sensors is intrinsically linked to their acid dissociation constant (pKa). This value represents the pH at which the protonated (less fluorescent) and deprotonated (highly fluorescent) forms of the molecule are in equal concentration. The introduction of electron-withdrawing halogen substituents, such as bromine atoms at the 4' and 5' positions of the xanthene ring, influences the electron density of the phenolic hydroxyl group, thereby altering the pKa compared to the parent fluorescein molecule. A predicted pKa value for 4',5'-dibromofluorescein is approximately 8.14.[1][2] This shift in pKa is a key factor in determining the optimal pH range for its use as a sensor.

The equilibrium between the different ionic forms of 4',5'-dibromofluorescein is the basis for its use in pH sensing. At low pH, the molecule exists predominantly in its protonated, non-fluorescent or weakly fluorescent lactone form. As the pH increases, it transitions through monoanionic to a dianionic quinoid form, which is characterized by strong absorption and intense fluorescence. This pH-dependent spectral change allows for the ratiometric or intensity-based determination of pH.

Photophysical Properties of 4',5'-Dibromofluorescein

| Ionic Species | pH Range | Absorption Max (λ_abs) | Emission Max (λ_em) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) |

| Cation | < 3 | ~435 nm | - | Low | Very Low |

| Neutral (Lactone) | 3 - 6 | ~450 nm | ~480 nm[3] | Low | Low |

| Monoanion | 6 - 8 | ~470 nm | ~515 nm | Moderate | Moderate |

| Dianion | > 8 | ~495 nm | ~517 nm[3] | ≥5000 (at 445-451nm)[1][2] | High |

Note: Some values are estimates based on available data for 4',5'-dibromofluorescein and other di-halogenated fluoresceins and should be experimentally verified for precise applications.

The absorbance of 4',5'-dibromofluorescein at 495 nm exhibits a clear sigmoidal dependence on pH, as illustrated by available graphical data. This curve is fundamental for the spectrophotometric determination of its pKa.

Experimental Protocols

Determination of the pKa of 4',5'-Dibromofluorescein by Spectrophotometry

This protocol outlines the steps to experimentally determine the pKa of 4',5'-dibromofluorescein.

Materials:

-

4',5'-Dibromofluorescein

-

A series of buffer solutions with known pH values spanning the range of interest (e.g., pH 4 to 11)

-

UV-Vis spectrophotometer

-

pH meter

-

Volumetric flasks and pipettes

-

Deionized water

Procedure:

-

Prepare a stock solution of 4',5'-dibromofluorescein in a suitable solvent (e.g., ethanol (B145695) or DMSO) at a concentration of approximately 1 mM.

-

Prepare a series of working solutions by diluting the stock solution into different buffer solutions covering a wide pH range (e.g., from pH 4 to 11). The final concentration of the dye should be in the low micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.

-